Physicochemical Property Comparison: Compound IB07-9263 vs. Des-Bromo and Regioisomeric Analogs
The target compound's calculated logP (0.71) and polar surface area (78.05 Ų) place it in a favorable property space for CNS drug-likeness compared to its des-bromo analog 1-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine (estimated logP ~0.0–0.3, PSA ~66 Ų) and the regioisomeric 5-bromo-1-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-3-amine (CAS 1694839-59-2, MW 254.09, estimated logP ~0.9, PSA ~66 Ų). The higher lipophilicity and larger PSA of the target compound can influence membrane permeability and target binding entropy, which are critical for hit-to-lead progression .
| Evidence Dimension | Calculated physicochemical properties (logP, PSA) |
|---|---|
| Target Compound Data | logP = 0.71, PSA = 78.05 Ų, MW = 268.11 |
| Comparator Or Baseline | Des-bromo analog: estimated logP ~0.0–0.3, PSA ~66 Ų; Regioisomeric 5-bromo derivative (CAS 1694839-59-2): MW 254.09, estimated logP ~0.9, PSA ~66 Ų |
| Quantified Difference | ΔlogP ≈ +0.4–0.7 vs. des-bromo; ΔPSA ≈ +12 Ų vs. both comparators; ΔMW ≈ +14 Da vs. regioisomer |
| Conditions | In silico prediction (consistent method: ChemDiv platform or standard cheminformatics tools) |
Why This Matters
This distinct property profile supports the compound's selection for CNS-focused screening libraries, where balanced lipophilicity and hydrogen-bonding capacity are key differentiators for blood-brain barrier penetration.
